1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine
Overview
Description
1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in cell cycle progression, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound acts as an antimetabolite in purine biochemical reactions . By inhibiting CDK2, it disrupts the cell cycle, particularly the transition from G1 phase to S phase . This disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Its potent inhibitory activity against cdk2 suggests that it may have good bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
Preparation Methods
The synthesis of 1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine involves multiple steps. One common synthetic route includes the condensation of appropriate β-enaminone derivatives under microwave irradiation, leading to high yields of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include hydrogen, halogens, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}-4-(pyridin-2-YL)piperazine is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[5,1-c]triazine: Exhibits antitrypanosomal activity.
Thieno[2,3-b]pyridine: Used in the synthesis of various pharmaceutical agents.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-3-20-23(19-9-5-4-6-10-19)24-26-18(2)17-22(30(24)27-20)29-15-13-28(14-16-29)21-11-7-8-12-25-21/h4-12,17H,3,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGHQJYNFKMHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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